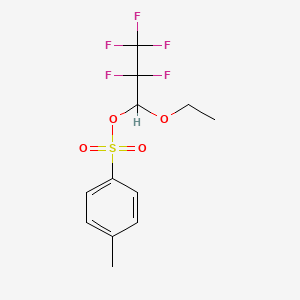
2,2,3,3,3-Pentafluoro-1-ethoxy-1-tosyloxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,3-Pentafluoro-1-ethoxy-1-tosyloxypropane is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoro-1-ethoxy-1-tosyloxypropane typically involves the reaction of 2,2,3,3,3-Pentafluoro-1-propanol with ethyl tosylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and using an aprotic solvent like dimethylformamide (DMF) to ensure the reaction proceeds efficiently.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoro-1-ethoxy-1-tosyloxypropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the tosylate group, which is a good leaving group.
Oxidation and Reduction: The fluorinated carbon atoms can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. Reaction conditions typically involve aprotic solvents and moderate temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thiols, depending on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
2,2,3,3,3-Pentafluoro-1-ethoxy-1-tosyloxypropane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique reactivity.
Medicine: Investigated for potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoro-1-ethoxy-1-tosyloxypropane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the tosylate group facilitates nucleophilic substitution reactions, while the fluorinated carbon atoms provide stability and reactivity. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentafluoro-1-propanol: A related compound with similar fluorinated carbon atoms but lacking the ethoxy and tosylate groups.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different reactivity and applications.
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: A fluorinated alkene with distinct chemical properties.
Uniqueness
2,2,3,3,3-Pentafluoro-1-ethoxy-1-tosyloxypropane is unique due to the combination of the ethoxy and tosylate groups with the fluorinated carbon atoms. This combination imparts specific reactivity and stability, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
31185-48-5 |
|---|---|
Molecular Formula |
C12H13F5O4S |
Molecular Weight |
348.29 g/mol |
IUPAC Name |
(1-ethoxy-2,2,3,3,3-pentafluoropropyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H13F5O4S/c1-3-20-10(11(13,14)12(15,16)17)21-22(18,19)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |
InChI Key |
ZGRJEYBQEBLZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C(F)(F)F)(F)F)OS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















